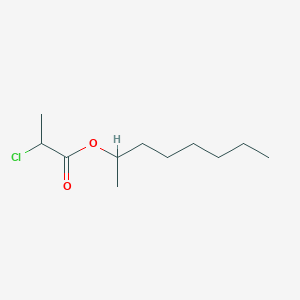

Octan-2-yl 2-chloropropanoate

Beschreibung

Octan-2-yl 2-chloropropanoate is a distinct chemical entity within the family of halogenated esters. It is structurally defined by a 2-chloropropanoic acid moiety esterified with octan-2-ol. This specific arrangement of a branched octyl chain and a chlorinated acid group confers upon it particular chemical properties that are of interest in various research and synthetic applications. As an organic compound, it serves as a valuable intermediate and building block in the synthesis of more complex molecules.

Table 1: Chemical Identity of Octan-2-yl 2-chloropropanoate

| Property | Value |

|---|---|

| IUPAC Name | octan-2-yl 2-chloropropanoate |

| CAS Number | 500786-98-1 |

| Molecular Formula | C₁₁H₂₁ClO₂ |

| Molecular Weight | 220.73 g/mol |

| InChI Key | SNRMOKLQYYZTJR-UHFFFAOYSA-N |

Data sourced from multiple references. chembk.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

octan-2-yl 2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRMOKLQYYZTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323634 | |

| Record name | octan-2-yl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500786-98-1 | |

| Record name | octan-2-yl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Octan 2 Yl 2 Chloropropanoate

Established Chemical Synthesis Routes

Traditional synthetic strategies for octan-2-yl 2-chloropropanoate primarily rely on well-established reactions such as esterification, as well as methods involving the sequential introduction of the key structural moieties.

Esterification Reactions for the Formation of Octan-2-yl 2-chloropropanoate

The most direct method for the synthesis of octan-2-yl 2-chloropropanoate is the esterification of 2-chloropropanoic acid with octan-2-ol. This transformation can be accomplished through both classical acid catalysis and modern enzymatic methods.

Acid-Catalyzed Esterification (Fischer-Speier Esterification)

The Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.orgsciencemotive.commdpi.com The reaction is reversible and is often driven to completion by removing the water formed during the reaction, for instance, through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org For the synthesis of octan-2-yl 2-chloropropanoate, 2-chloropropanoic acid is reacted with octan-2-ol under reflux with an acid catalyst. While this method is straightforward, the use of a secondary alcohol like octan-2-ol can lead to moderate yields due to steric hindrance compared to primary alcohols. researchgate.net

Enzymatic Esterification

Lipases are increasingly utilized as biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions. scielo.brmdpi.comresearchgate.netmdpi.com These enzymes can catalyze the esterification of 2-chloropropanoic acid with octan-2-ol in a non-aqueous or biphasic solvent system to minimize hydrolysis of the product. dur.ac.uk A key advantage of enzymatic methods is the potential for kinetic resolution of racemic starting materials. For instance, lipases can exhibit enantioselectivity, preferentially acylating one enantiomer of a racemic alcohol or utilizing one enantiomer of a racemic acid, leading to the formation of an enantioenriched ester product. encyclopedia.pubmdpi.com The lipase (B570770) from Candida rugosa has been reported to show enantiospecificity in the hydrolysis of octyl-2-chloropropionate. dur.ac.uk

| Method | Catalyst/Enzyme | Typical Reaction Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Esterification | Sulfuric acid, p-toluenesulfonic acid | Reflux in a non-polar solvent (e.g., toluene) with azeotropic water removal. Current time information in Bangalore, IN. | Low cost of catalysts, simple procedure. | Harsh conditions, potential for side reactions, moderate yields with secondary alcohols. sciencemotive.comresearchgate.net |

| Enzymatic Esterification | Lipases (e.g., from Candida sp.) | Mild temperatures (30-50°C) in organic solvents. dur.ac.uk | High selectivity, mild conditions, potential for enantioselectivity. scielo.brencyclopedia.pubmdpi.com | Higher cost of enzymes, longer reaction times. mdpi.com |

Halogenation Strategies for the 2-Chloropropanoate Moiety

An alternative approach involves the formation of the 2-chloropropanoate moiety on a pre-existing molecule. A key intermediate in this strategy is 2-chloropropionyl chloride, which can be readily prepared and then reacted with octan-2-ol.

The synthesis of 2-chloropropionyl chloride can be achieved by the chlorination of propionyl chloride using reagents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). kyoto-u.ac.jp Industrially, it can also be produced by the chlorination of propionic acid. stanford.edu Optically active 2-chloropropionyl chloride can be synthesized from L-lactic acid, which is first converted to an ester, then to 2-chloropropionate, followed by hydrolysis and reaction with thionyl chloride. encyclopedia.pubacs.org

Once 2-chloropropionyl chloride is obtained, it can be reacted with octan-2-ol to form octan-2-yl 2-chloropropanoate. This reaction is a nucleophilic acyl substitution where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrochloric acid. mdpi.com This method is generally efficient and proceeds under mild conditions.

Approaches for Octan-2-yl Chain Introduction

This strategy involves the formation of the ester by introducing the octan-2-yl group to a pre-formed 2-chloropropanoate structure. This can be accomplished through a nucleophilic substitution reaction.

Specifically, the sodium salt of 2-chloropropanoic acid, sodium 2-chloropropanoate, can be reacted with an electrophilic source of the octan-2-yl group, such as 2-bromooctane (B146060) or 2-iodooctane. chemspider.comlibretexts.org This reaction proceeds via an SN2 mechanism, where the carboxylate anion acts as a nucleophile, displacing the halide from the secondary carbon of the octane (B31449) derivative. epo.org The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can facilitate this reaction. epo.org This method is analogous to the Williamson ether synthesis and can be effective for creating the ester linkage. researchgate.net

Catalytic Approaches in Octan-2-yl 2-chloropropanoate Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods, particularly those involving transition metals, to achieve transformations that are difficult to accomplish with classical methods. These approaches offer high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. While often used to create α-aryl esters, the principles can be extended to the synthesis of related compounds. These reactions typically involve the coupling of an α-haloester with an organometallic reagent.

Nickel- and cobalt-based catalysts have been effectively used in the asymmetric reductive cross-coupling of α-chloroesters with various coupling partners. wikipedia.orgscielo.brscielo.brclockss.org For instance, nickel-catalyzed systems, often in conjunction with chiral ligands, can achieve high yields and enantioselectivities in the coupling of α-chloroesters with aryl iodides. scielo.brresearchgate.netacs.org Similarly, cobalt-based catalysts are emerging as viable alternatives, demonstrating unique reactivity and functional group tolerance in the cross-coupling of α-halo esters with organometallic nucleophiles. sciencemotive.comtandfonline.comnih.gov

Iron-Catalyzed Systems and Enantioselective Carbon-Carbon Bond Formation

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant attention as a catalyst in cross-coupling reactions. kyoto-u.ac.jp Research has demonstrated the first iron-catalyzed enantioselective cross-coupling reaction between racemic α-chloroesters and aryl Grignard reagents. acs.org

This methodology utilizes a catalytic amount of an iron salt, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), in the presence of a chiral bisphosphine ligand. kyoto-u.ac.jp The reaction proceeds via a proposed mechanism involving the formation of an alkyl radical intermediate, which then undergoes an enantioconvergent arylation. acs.org This approach has been successfully applied to the synthesis of various chiral α-arylalkanoic acid derivatives, which are important pharmaceutical intermediates. kyoto-u.ac.jp While the direct synthesis of octan-2-yl 2-chloropropanoate using this method has not been explicitly reported, the principles established with other α-chloroesters and Grignard reagents suggest its potential applicability.

Below is a table summarizing selected results from the literature on iron-catalyzed enantioselective cross-coupling of α-chloroesters with aryl Grignard reagents, demonstrating the potential of this methodology.

| α-Chloroester | Aryl Grignard Reagent | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) |

| 1a | Phenylmagnesium bromide | (R,R)-BenzP | 91 | 85:15 |

| 1a | 4-Methoxyphenylmagnesium bromide | (R,R)-BenzP | 89 | 84:16 |

| 1b | Phenylmagnesium bromide | (R,R)-BenzP | 85 | 87:13 |

| 1e | Phenylmagnesium bromide | (R,R)-BenzP | 92 | 84:16 |

| (Data sourced from Nakamura et al. kyoto-u.ac.jp) |

Nickel-Catalyzed Methodologies

The use of nickel catalysis for the synthesis of simple aliphatic esters like Octan-2-yl 2-chloropropanoate is not a conventional approach; these methods are typically reserved for more complex molecular architectures. However, several modern nickel-catalyzed reactions could theoretically be adapted for this purpose, offering novel disconnection approaches.

One such advanced method is the nickel-catalyzed reductive coupling of alkyl halides with chloroformates. acs.org This cross-electrophile coupling strategy allows for the direct formation of the ester bond under mild conditions. For the synthesis of Octan-2-yl 2-chloropropanoate, this would hypothetically involve the coupling of a secondary alkyl iodide, such as 2-iodooctane, with a suitable chloroformate derived from 2-chloropropanol. A general protocol for this type of transformation involves a Ni(0) catalyst, often generated in situ, a reductant like zinc powder, and a ligand such as a bipyridine derivative. acs.org

Another emergent strategy merges photoredox and nickel catalysis for the cross-coupling of organic halides with oxalates to form esters. chinesechemsoc.orgchinesechemsoc.org In this dual catalytic system, an alkoxycarbonyl radical is generated from a hemioxalate precursor, which is then coupled with an organic halide via a nickel-centered catalytic cycle. chinesechemsoc.orgchinesechemsoc.org This approach could be envisioned for coupling an octyl bromide with a hemioxalate derived from 2-chloropropionic acid. The reaction proceeds under visible light irradiation at room temperature and demonstrates broad functional group tolerance. chinesechemsoc.org

Furthermore, nickel catalysis is prominent in multi-component carbonylation reactions. researchgate.netacs.orgmdpi.com A four-component carbocarbonylation of alkenes, for instance, uses a nickel catalyst to assemble carbon monoxide (CO), an arylboronic acid, and a fluoroalkyl electrophile across a double bond. researchgate.netacs.org While developed for more complex products, this highlights the potential of nickel to orchestrate multi-bond forming cascades that could construct the core skeleton of the target ester from simpler building blocks like 1-octene (B94956).

Table 1: Representative Conditions for Nickel-Catalyzed Reductive Ester Synthesis Based on analogous reactions reported in the literature. acs.org

| Parameter | Condition |

| Nickel Precatalyst | Ni(COD)₂ |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) |

| Reductant | Zinc (Zn) powder |

| Substrate 1 | Secondary Alkyl Iodide (e.g., 2-Iodooctane) |

| Substrate 2 | Isopropyl Chloroformate |

| Additive | Tetrabutylammonium (B224687) Iodide (TBAI) |

| Solvent | DMA/THF |

| Temperature | Room Temperature |

Palladium-Catalyzed Transformations and Regioselectivity

Palladium catalysis offers a versatile and highly tunable platform for ester synthesis, particularly through alkoxycarbonylation reactions. rsc.orgyok.gov.tr These methods can be applied to the synthesis of aliphatic esters like Octan-2-yl 2-chloropropanoate from precursors such as haloalkanes or olefins. A key challenge and area of intense research in this field is controlling the regioselectivity of the carbonylation. nih.govrsc.org

One of the most direct routes is the alkoxycarbonylation of unactivated secondary alkyl bromides. organic-chemistry.orgnih.gov This transformation can be achieved using a palladium catalyst at low pressures of carbon monoxide (CO). organic-chemistry.orgnih.gov For the target molecule, this would involve the reaction of 2-bromooctane with CO and 2-chloropropanol. However, this specific alcohol might be a challenging substrate. A more plausible route involves the palladium-catalyzed synthesis of a 2-aryl propionic acid derivative, which can then be converted to the desired ester. mdpi.com

A highly relevant transformation is the hydroesterification of olefins. wiley.comuu.nl In the context of synthesizing the octyl portion of the target molecule, the hydroesterification of 1-octene can produce either the linear ester (phenyl nonanoate) or the branched ester (phenyl 2-methyloctanoate), depending on the catalyst system. The choice of phosphine (B1218219) ligands is critical in directing this regioselectivity. uu.nl Diphosphine ligands with wide bite angles, such as DPEphos or Xantphos, tend to favor the formation of the linear product, whereas electron-poor phosphines can promote the formation of branched esters. uu.nl This control over regioselectivity is fundamental for constructing the specific octan-2-yl isomer required. nih.gov

Table 2: Ligand Effects on Regioselectivity in Palladium-Catalyzed Hydroesterification of Styrene A model reaction demonstrating the principles of regiocontrol. uu.nl

| Ligand | Electronic Character | Bite Angle (°) | Product Selectivity (Branched:Linear) |

| DPEphos | Electron-rich | 102.7 | High for Linear |

| Xantphos | Electron-rich | 110.0 | High for Linear |

| CF₃-DPEphos | Electron-poor | - | High for Branched |

Quaternary Ammonium (B1175870) Salt Catalysis for Precursor Compounds

A highly practical and efficient method for synthesizing esters like Octan-2-yl 2-chloropropanoate involves phase-transfer catalysis (PTC). ptfarm.plprinceton.edu This methodology is particularly well-suited for the reaction between an inorganic salt of a carboxylic acid and an organic-soluble alkyl halide. mdpi.com Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common catalysts for these transformations. mdpi.com

The synthesis of Octan-2-yl 2-chloropropanoate via PTC would typically involve a two-phase system. ptfarm.pl The aqueous phase would contain the salt of the acid, sodium 2-chloropropanoate, formed by reacting 2-chloropropionic acid with a base like sodium hydroxide (B78521). The organic phase would consist of the alkylating agent, such as 2-bromooctane, dissolved in a suitable solvent like toluene (B28343) or dodecane. mdpi.com

The quaternary ammonium cation (Q⁺) from the catalyst pairs with the 2-chloropropanoate anion (RCOO⁻) at the interface of the two phases, forming a lipophilic ion pair (Q⁺RCOO⁻). operachem.com This ion pair is soluble in the organic phase, where it can react with the 2-bromooctane in a nucleophilic substitution reaction to form the desired ester, Octan-2-yl 2-chloropropanoate, and regenerate the catalyst's cation paired with the bromide ion (Q⁺Br⁻). princeton.edu The catalyst then returns to the aqueous phase to repeat the cycle. This process avoids the need for anhydrous conditions and allows for the use of inexpensive inorganic bases. princeton.edu The reaction rate can be influenced by several factors, including the structure of the catalyst, the rate of agitation, temperature, and the choice of solvent. operachem.com

Advanced Synthetic Strategies

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are crucial concepts in the synthesis of complex molecules that contain multiple reactive sites. While Octan-2-yl 2-chloropropanoate is a relatively simple structure, the principles of selective transformations are paramount in the synthesis of its precursors or more complex analogues. For instance, in a molecule containing multiple hydroxyl groups, selective esterification at a specific position requires a carefully chosen catalyst and reaction conditions.

Similarly, if a precursor contains more than one type of C-H bond, regioselective functionalization presents a significant challenge. Modern catalytic systems, often employing transition metals like palladium or copper, have been developed to achieve high regioselectivity in C-H activation and functionalization reactions. researchgate.net For example, palladium-catalyzed C-H activation can be directed by specific functional groups within a molecule to achieve ortho-alkylation of an aromatic ring, leaving other positions untouched. wikipedia.org While not directly applied to the synthesis of this specific aliphatic ester, these principles underpin the construction of highly functionalized molecules where precise control over reactivity is essential.

Multi-Component Reactions for Octan-2-yl 2-chloropropanoate Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. benthamdirect.com While the direct synthesis of a simple ester like Octan-2-yl 2-chloropropanoate via an MCR is unlikely, these reactions can generate scaffolds containing similar functional arrangements.

The Passerini reaction is a classic three-component reaction that combines a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnumberanalytics.com To generate a scaffold related to the target compound, one could theoretically employ 2-chloropropionic acid, heptanal (B48729) (as the aldehyde precursor to the octyl chain), and an isocyanide. The resulting product would be an α-(2-chloropropanoyloxy)octanamide. wikipedia.orgorganicreactions.org This product, while an amide rather than an ester, contains the core "Octan-2-yl 2-chloropropanoate" structural motif and demonstrates how MCRs can rapidly assemble complex, functionalized molecular frameworks. numberanalytics.comnih.gov The reaction is believed to proceed through a concerted, cyclic transition state, especially in aprotic solvents. organic-chemistry.org

Development of Novel Reagent Systems

Advances in synthetic chemistry continuously provide new and improved reagent systems that offer milder conditions, higher yields, and better selectivity compared to traditional methods.

For the synthesis of the 2-chloropropanoate moiety, a key precursor is 2-chloropropionic acid, which can be derived from the readily available L-alanine or lactic acid. A significant advancement over harsh chlorinating agents like thionyl chloride or phosphorus pentachloride is the use of the Vilsmeier-Haack reagent. wikipedia.orgthieme-connect.com This reagent, typically formed from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride or phthaloyl dichloride, can efficiently convert a hydroxyl group into a chlorine atom. scirp.orggoogle.com Its application to convert lactic acid to 2-chloropropionic acid proceeds under milder conditions and simplifies the workup process. researchgate.net

For the esterification step itself, novel reagent systems offer alternatives to classic Fischer esterification. For example, highly efficient (trans)esterification can be achieved using zirconocene (B1252598) complexes as water-tolerant Lewis acid catalysts. researchgate.net Another modern approach involves the use of "activated esters" as intermediates. mdpi.com Carboxylic acids can be converted into highly reactive esters, such as pentafluorophenyl (PFP) esters, which then readily undergo transesterification with alcohols under mild conditions, often catalyzed by a base like DMAP. mdpi.com These advanced reagent systems represent the cutting edge of ester synthesis, providing chemists with a broader toolkit for constructing molecules like Octan-2-yl 2-chloropropanoate.

Mechanistic Investigations of Reactions Involving Octan 2 Yl 2 Chloropropanoate

Fundamental Reaction Pathways

The halogenated carbon center in octan-2-yl 2-chloropropanoate, being an α-halo ester, is susceptible to nucleophilic substitution. The primary mechanism governing this transformation is the bimolecular nucleophilic substitution (S(_N)2) pathway. jove.comjove.com In this mechanism, a nucleophile directly attacks the carbon atom bearing the chlorine, and the chloride ion is displaced in a single, concerted step. uci.edu

The S(_N)1 (unimolecular nucleophilic substitution) mechanism is significantly disfavored for α-halocarbonyl compounds like octan-2-yl 2-chloropropanoate. jove.comjove.com This is because the S(_N)1 pathway proceeds through a carbocation intermediate. An α-carbonyl carbocation is inherently unstable due to the electron-withdrawing nature of the adjacent carbonyl group, which destabilizes the positive charge. jove.comjove.com

Key characteristics distinguish the S(_N)2 and S(_N)1 pathways for this substrate:

| Feature | S(_N)2 Mechanism | S(_N)1 Mechanism |

| Rate Law | Rate = k[Substrate][Nucleophile] (Bimolecular) savemyexams.com | Rate = k[Substrate] (Unimolecular) savemyexams.com |

| Stereochemistry | Inversion of configuration at the chiral center | Racemization (mixture of inversion and retention) masterorganicchemistry.com |

| Intermediate | A single transition state, no intermediate youtube.com | Carbocation intermediate masterorganicchemistry.com |

| Substrate | Favored for methyl, primary, and secondary halides libretexts.org | Favored for tertiary, allylic, and benzylic halides libretexts.org |

| Nucleophile | Favored by strong, concentrated nucleophiles libretexts.org | Favored by weak nucleophiles (often the solvent) libretexts.org |

| Solvent | Favored by polar aprotic solvents libretexts.org | Favored by polar protic solvents libretexts.org |

| Applicability | Dominant pathway for octan-2-yl 2-chloropropanoate jove.comjove.com | Forbidden/unfavorable for octan-2-yl 2-chloropropanoate jove.comjove.com |

The reactivity in S(_N)2 reactions at the α-carbon can be influenced by steric hindrance. However, the presence of the carbonyl group is known to accelerate S(_N)2 reactions compared to simple alkyl halides, an effect attributed to orbital overlap in the transition state. researchgate.net

Esterification: The formation of octan-2-yl 2-chloropropanoate from 2-chloropropanoic acid and octan-2-ol is typically achieved through Fischer esterification. libretexts.org This is an acid-catalyzed equilibrium reaction. masterorganicchemistry.com The mechanism involves several reversible steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-chloropropanoic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic Attack: The lone pair of electrons on the oxygen of octan-2-ol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, octan-2-yl 2-chloropropanoate. masterorganicchemistry.com

The reaction is driven to completion by using an excess of the alcohol (octan-2-ol) or by removing water as it is formed. masterorganicchemistry.comchemistrysteps.com

Transesterification: This process involves converting one ester into another by reaction with an alcohol. wikipedia.org For instance, if methyl 2-chloropropanoate were reacted with octan-2-ol, octan-2-yl 2-chloropropanoate could be formed. The mechanism can be either acid- or base-catalyzed. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is very similar to Fischer esterification (PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), where the alcohol of the original ester (e.g., methanol) is eliminated instead of water. masterorganicchemistry.comyoutube.com

Base-Catalyzed Transesterification: This proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com An alkoxide (e.g., octan-2-oxide) attacks the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate, which then collapses, expelling the original alkoxide (e.g., methoxide) to yield the new ester. wikipedia.orgmasterorganicchemistry.com

Catalytic Reaction Mechanisms

The carbon-chlorine bond in octan-2-yl 2-chloropropanoate can be activated by various transition metal catalysts, enabling its participation in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com A general catalytic cycle, exemplified by a palladium-catalyzed process, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Proposed Catalytic Cycle (e.g., Suzuki-type Coupling):

Oxidative Addition: A low-valent transition metal complex, such as Pd(0), inserts into the C-Cl bond of octan-2-yl 2-chloropropanoate. This is an oxidative process for the metal, changing its oxidation state (e.g., Pd(0) to Pd(II)) and forming an organopalladium(II) intermediate. libretexts.org

Transmetalation: A second organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium complex, displacing the halide. This step forms a diorganopalladium(II) intermediate. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product with a new C-C bond at the α-position of the ester. This step is reductive for the metal, regenerating the initial low-valent catalyst (e.g., Pd(II) to Pd(0)), which can then re-enter the catalytic cycle. libretexts.org

Different transition metals like nickel, copper, and iridium can also catalyze transformations of α-halo esters through similar or distinct mechanistic pathways. nih.govresearchgate.net

Octan-2-yl 2-chloropropanoate can serve as an initiator in controlled radical polymerization (CRP) processes, most notably Atom Transfer Radical Polymerization (ATRP). The C-Cl bond is relatively weak and can undergo homolytic cleavage to generate a carbon-centered radical.

In a typical ATRP mechanism, a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) reacts with the initiator (octan-2-yl 2-chloropropanoate). The metal complex abstracts the chlorine atom, becoming oxidized (e.g., to Cu(II)BrCl), and generates an α-ester carbon radical. This radical then initiates polymerization by adding to a monomer. The process is reversible, with the higher oxidation state metal complex able to deactivate the growing polymer chain radical, establishing an equilibrium that keeps the radical concentration low and allows for controlled polymer growth.

Light can be used as an external stimulus to control the initiation of radical polymerization using octan-2-yl 2-chloropropanoate. core.ac.uk This provides excellent temporal and spatial control over the polymerization process. rsc.org The initiation can occur through different photochemical mechanisms. acs.org

Type I Photoinitiation: In this direct mechanism, the initiator molecule itself absorbs a photon of sufficient energy, leading to the homolytic cleavage of the C-Cl bond. nih.govmdpi.com This generates an initiating carbon radical and a chlorine radical. This process often requires high-energy UV light.

Type II Photoinitiation: This indirect mechanism involves a photocatalyst or photosensitizer. The photocatalyst absorbs light and enters an excited state. The excited photocatalyst then interacts with the octan-2-yl 2-chloropropanoate initiator. This interaction can occur via energy transfer or electron transfer, ultimately leading to the cleavage of the C-Cl bond and the formation of the initiating radical. nih.govmdpi.com For example, a metal-based photocatalyst can be excited by visible light and then reduce the C-Cl bond via single-electron transfer, generating the carbon radical and an oxidized photocatalyst-chloride complex. acs.org

The use of photocatalysts allows the polymerization to be initiated with lower-energy visible light, making the process more versatile and less damaging to sensitive materials. core.ac.uk

| Feature | Type I Photoinitiation | Type II Photoinitiation |

| Primary Light Absorber | Initiator (e.g., Octan-2-yl 2-chloropropanoate) | Photocatalyst / Photosensitizer mdpi.com |

| Radical Generation | Direct unimolecular bond cleavage upon excitation nih.gov | Bimolecular reaction (energy or electron transfer) between excited photocatalyst and initiator rsc.org |

| Components Required | Initiator, Monomer | Initiator, Monomer, Photocatalyst mdpi.com |

| Typical Light Source | UV Light | Visible or UV Light core.ac.uk |

Radical Pathways in Synthesis and Polymerization

Kinetic Studies of Radical Processes

Radical reactions, characterized by the involvement of species with unpaired electrons, represent a significant class of transformations for organic molecules. The kinetics of these processes, particularly the rates of individual reaction steps, are essential for predicting reaction outcomes and optimizing conditions. In the context of Octan-2-yl 2-chloropropanoate, radical processes can be initiated, for instance, by the homolytic cleavage of a bond, often induced by light or heat.

A key radical process is the abstraction of a hydrogen atom from the alkyl chain by a radical species, such as a chlorine atom. This generates a carbon-centered radical, which can then undergo further reactions. The rate of this hydrogen abstraction is dependent on the type of C-H bond (primary, secondary, or tertiary), with tertiary C-H bonds generally being the most reactive.

| Type of C-H Bond | Relative Rate Constant at 27 °C | Absolute Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Primary (1°) | 1 | ~1 x 10⁻¹³ |

| Secondary (2°) | 3.9 | ~3.9 x 10⁻¹³ |

| Tertiary (3°) | 5.2 | ~5.2 x 10⁻¹³ |

These values indicate that hydrogen abstraction is most likely to occur at the secondary carbon atoms within the octyl chain. The presence of the electron-withdrawing chloro- and ester groups can also influence the reactivity of the adjacent C-H bonds, though the effect is generally localized.

Cross-Electrophile Coupling Mechanistic Elucidation

Cross-electrophile coupling has emerged as a powerful method for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that typically involve an electrophile and a pre-formed organometallic nucleophile. In the case of Octan-2-yl 2-chloropropanoate, which can act as an alkyl electrophile, its coupling with another electrophile, such as an aryl halide, is of significant synthetic interest.

Mechanistic studies of nickel-catalyzed cross-electrophile coupling reactions involving alkyl halides have largely converged on a radical-chain mechanism. orgsyn.orgwisc.eduresearchgate.net This proposed mechanism avoids the direct oxidative addition of the alkyl chloride to the nickel center, which is often a challenging step. semanticscholar.org Instead, the reaction is thought to proceed through the following key steps:

Initiation: A low-valent nickel complex, typically Ni(0), is generated in situ.

Oxidative Addition: The nickel(0) complex preferentially undergoes oxidative addition with the more reactive electrophile, for example, an aryl halide, to form an arylnickel(II) intermediate.

Radical Generation: The alkyl halide, in this case, Octan-2-yl 2-chloropropanoate, is converted into an alkyl radical. This can occur through various pathways, including single-electron transfer from a reductant or from a nickel(I) species generated in the catalytic cycle.

Radical Capture: The arylnickel(II) intermediate traps the generated alkyl radical to form a transient diorganonickel(III) species.

Reductive Elimination: This high-valent nickel intermediate rapidly undergoes reductive elimination to form the desired cross-coupled product and a nickel(I) species.

Propagation: The nickel(I) species can then react with another molecule of the alkyl halide to regenerate the alkyl radical, thus propagating the radical chain.

This radical-chain mechanism successfully explains the observed cross-selectivity in these reactions, as it circumvents the need for the direct reaction of both electrophiles with the nickel catalyst. orgsyn.orgnih.gov

Stereochemical Aspects of Reaction Mechanisms

The stereochemical outcome of reactions involving chiral molecules like Octan-2-yl 2-chloropropanoate is of paramount importance, as different stereoisomers can exhibit distinct biological activities and physical properties. The carbon atom bearing the chlorine atom in the 2-chloropropanoate moiety is a stereocenter.

Many reactions at this stereocenter, particularly nucleophilic substitution reactions, are expected to proceed via an S(_N)2 mechanism. A hallmark of the S(_N)2 reaction is the inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. nih.govnih.govd-nb.info This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion).

For example, if a nucleophile (Nu⁻) reacts with (R)-Octan-2-yl 2-chloropropanoate at the chiral center of the propanoate group, the product will have the (S) configuration.

Reaction Scheme: Walden Inversion in the S(_N)2 reaction of Octan-2-yl 2-chloropropanoate

(R)-Octan-2-yl 2-chloropropanoate + Nu⁻ → (S)-Octan-2-yl 2-substituted-propanoate + Cl⁻

The stereospecificity of the S(_N)2 reaction is a direct consequence of its concerted mechanism, where bond-making and bond-breaking occur simultaneously. d-nb.info This inversion of configuration is a predictable and reliable feature of such reactions at chiral centers.

It is important to note that if the reaction occurs at the chiral center of the octan-2-yl group, a similar inversion of configuration would be expected if the mechanism is S(_N)2. However, reactions involving the radical processes discussed earlier may lead to racemization or a mixture of stereoisomers, as the intermediate carbon-centered radical is typically planar or rapidly inverting.

The following table summarizes the expected stereochemical outcomes for different reaction mechanisms at the chiral centers of Octan-2-yl 2-chloropropanoate.

| Reaction Type at Chiral Center | Mechanism | Expected Stereochemical Outcome |

|---|---|---|

| Nucleophilic Substitution | S(_N)2 | Inversion of Configuration (Walden Inversion) |

| Nucleophilic Substitution | S(_N)1 | Racemization |

| Radical Abstraction/Substitution | Radical Chain | Racemization or mixture of diastereomers |

Chirality and Stereoselective Synthesis of Octan 2 Yl 2 Chloropropanoate

Importance of Multiple Stereocenters in Octan-2-yl 2-chloropropanoate

The presence of two stereocenters in the structure of Octan-2-yl 2-chloropropanoate, one at the second carbon of the octyl group and the other at the second carbon of the propanoate group, is of paramount importance. This dual chirality results in the existence of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers can be categorized into two pairs of enantiomers, ((R,R) and (S,S); (R,S) and (S,R)), and four pairs of diastereomers.

The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their interaction with other chiral molecules, a factor of particular consequence in biological systems where molecular recognition is highly specific. Consequently, the ability to selectively synthesize a single, desired stereoisomer is often a crucial objective in synthetic organic chemistry.

Enantioselective Synthesis Strategies for Octan-2-yl 2-chloropropanoate

The controlled synthesis of a specific enantiomer of Octan-2-yl 2-chloropropanoate necessitates the use of enantioselective strategies. These methods aim to introduce the desired chirality into the molecule with a high degree of precision.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantiomeric excess. This approach utilizes a chiral catalyst to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. In the context of Octan-2-yl 2-chloropropanoate, a potential strategy would involve the esterification of a prochiral precursor using a chiral catalyst. While specific catalysts for this exact transformation are not extensively documented in publicly available literature, the principles of asymmetric catalysis suggest that chiral Lewis acids or organocatalysts could be employed to facilitate the enantioselective addition of octan-2-ol to an activated form of 2-chloropropanoic acid. The catalyst's chiral environment would dictate the facial selectivity of the reaction, thereby inducing the desired chirality at one or both of the stereocenters.

Diastereoselective Synthetic Routes

A more direct and often highly effective method for controlling the stereochemistry of molecules with multiple chiral centers is through diastereoselective synthesis. This strategy involves the reaction of two enantiomerically pure starting materials. For the synthesis of a specific diastereomer of Octan-2-yl 2-chloropropanoate, one could react a single enantiomer of octan-2-ol with a single enantiomer of 2-chloropropanoic acid (or its activated derivative, such as an acyl chloride).

For instance, the reaction of (R)-octan-2-ol with (S)-2-chloropropanoyl chloride would be expected to yield predominantly the (R,S)-diastereomer of Octan-2-yl 2-chloropropanoate. Similarly, reacting (S)-octan-2-ol with (R)-2-chloropropanoyl chloride would lead to the (S,R)-diastereomer. The success of this approach hinges on the availability of the enantiomerically pure starting materials and the stereospecificity of the esterification reaction, which typically proceeds with retention of configuration at the chiral centers.

The diastereomeric purity of the final product in such a synthesis would be directly dependent on the enantiomeric purity of the starting alcohol and acid. The table below illustrates the expected major diastereomeric product from the combination of different enantiomers of the starting materials.

| Enantiomer of Octan-2-ol | Enantiomer of 2-Chloropropanoic Acid | Expected Major Diastereomer of Octan-2-yl 2-chloropropanoate |

| (R) | (R) | (R,R) |

| (R) | (S) | (R,S) |

| (S) | (R) | (S,R) |

| (S) | (S) | (S,S) |

Kinetic Resolution Techniques for Racemic Mixtures

When dealing with racemic mixtures of either the starting materials or the final product, kinetic resolution offers a valuable method for separating the enantiomers. This technique relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent.

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and acids. In the context of Octan-2-yl 2-chloropropanoate synthesis, a lipase (B570770) could be employed to selectively acylate one enantiomer of racemic octan-2-ol with 2-chloropropanoic acid, leaving the unreacted enantiomer of the alcohol in high enantiomeric excess. For example, Candida antarctica lipase B (CALB) is known to be effective in the resolution of secondary alcohols.

Alternatively, a lipase could be used to resolve a racemic mixture of 2-chloropropanoic acid by selectively esterifying one enantiomer with an achiral alcohol. The enantioselectivity of the lipase is a critical factor in the efficiency of the resolution. The enantiomeric ratio (E-value) is a measure of this selectivity, with higher E-values indicating better separation of the enantiomers.

| Enzyme | Acyl Donor | Enantiomeric Excess of Unreacted (S)-2-octanol (%) | Conversion (%) |

| Lipase A | Vinyl Acetate | >99 | 50 |

| Lipase B | Isopropenyl Acetate | 95 | 48 |

Enantioconvergent Systems in Octan-2-yl 2-chloropropanoate Derivatization

Enantioconvergent synthesis represents an elegant strategy to convert a racemic mixture entirely into a single enantiomer of a product. This is achieved by combining a kinetic resolution with a process that racemizes the slower-reacting enantiomer of the starting material in situ. This allows for a theoretical yield of 100% for the desired enantiomer, a significant advantage over traditional kinetic resolution which has a maximum yield of 50%.

For the synthesis of a single enantiomer of an Octan-2-yl 2-chloropropanoate derivative, one could envision a system where a racemic secondary alcohol is subjected to a lipase-catalyzed acylation in the presence of a racemization catalyst. The lipase would selectively acylate one enantiomer, and the racemization catalyst would continuously convert the remaining, unreactive enantiomer back into the racemate, making it available for the enzymatic reaction. Ruthenium-based catalysts have been shown to be effective for the in situ racemization of secondary alcohols.

While the direct application of an enantioconvergent system to the synthesis of Octan-2-yl 2-chloropropanoate has not been explicitly reported, the principles of this methodology suggest a promising avenue for the efficient and high-yielding production of single stereoisomers of this and related chiral esters.

Advanced Analytical Characterization in Research on Octan 2 Yl 2 Chloropropanoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of Octan-2-yl 2-chloropropanoate, the chemical shift, integration, and splitting pattern of each proton signal provide information about its electronic environment and neighboring protons. The protons on the carbon adjacent to the ester oxygen are expected to be shifted downfield due to the deshielding effect of the oxygen atom. chemistrysteps.com Similarly, the proton on the carbon bearing the chlorine atom will also experience a downfield shift. libretexts.org Protons of the alkyl chain will resonate in the upfield region of the spectrum. chemistrysteps.com

Expected ¹H NMR Data for Octan-2-yl 2-chloropropanoate

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -CH(Cl)- | 4.2 - 4.5 | Quartet (q) | 1H |

| -O-CH(CH₃)- | 4.9 - 5.1 | Sextet | 1H |

| -CH(Cl)CH₃ | 1.6 - 1.8 | Doublet (d) | 3H |

| -O-CH(CH₃)- | 1.2 - 1.4 | Doublet (d) | 3H |

| -CH₂- (chain) | 1.2 - 1.6 | Multiplet (m) | 10H |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet (t) | 3H |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum (170-185 ppm). libretexts.org Carbons directly bonded to electronegative atoms like oxygen and chlorine are also shifted downfield. oregonstate.edu

Expected ¹³C NMR Data for Octan-2-yl 2-chloropropanoate

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 168 - 172 |

| -O-CH- | 70 - 75 |

| -CH(Cl)- | 55 - 60 |

| Alkyl Chain Carbons | 14 - 40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. ponder.ing For Octan-2-yl 2-chloropropanoate, the most prominent absorption band is expected to be the carbonyl (C=O) stretch of the ester group. spectroscopyonline.comorgchemboulder.com The C-O single bond stretches and the C-Cl stretch will also show characteristic absorptions. orgchemboulder.com

Expected IR Absorption Bands for Octan-2-yl 2-chloropropanoate

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Alkyl) Stretch | 2850 - 2960 | Strong |

| C=O (Ester) Stretch | 1735 - 1750 | Strong, Sharp |

| C-O (Ester) Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. wikipedia.org Esters typically undergo characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangement. jove.comlibretexts.org

For Octan-2-yl 2-chloropropanoate (C₁₁H₂₁ClO₂), the molecular ion peak would be observed at its corresponding mass-to-charge ratio. Key fragmentation pathways would likely involve the loss of the octan-2-oxy group or the chloro-propionyl group.

Expected Mass Spectrometry Data for Octan-2-yl 2-chloropropanoate

| m/z | Possible Fragment |

|---|---|

| 220/222 | [M]⁺ (Molecular Ion) |

| 115 | [C₈H₁₅]⁺ |

| 91/93 | [CH₃CHClCO]⁺ |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and check the purity of the product. For Octan-2-yl 2-chloropropanoate, a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to achieve good separation from any starting materials or byproducts. The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. creative-proteomics.comwikipedia.org A sample of Octan-2-yl 2-chloropropanoate, being a volatile compound, can be injected into the GC, where it is separated from other volatile impurities. bitesizebio.commicrobenotes.com The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be used for its identification by comparing it to a library of spectra or by analyzing its fragmentation pattern.

X-ray Crystallography for Absolute Stereochemical Assignment

Octan-2-yl 2-chloropropanoate possesses two chiral centers, one at the second carbon of the octan-2-yl group and another at the second carbon of the 2-chloropropanoate group. This results in the possibility of four stereoisomers (two pairs of enantiomers).

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govwikipedia.org This technique requires a single, well-ordered crystal of the compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through the crystal, the precise arrangement of atoms in the crystal lattice can be determined. wikipedia.org For chiral molecules, the use of anomalous dispersion can allow for the unambiguous assignment of the absolute configuration (R or S) at each chiral center. nih.govsoton.ac.uk

Elemental Analysis for Compositional Verification

Elemental analysis is a technique used to determine the elemental composition of a compound. wikipedia.orgazom.com It provides the percentage by mass of each element present in the sample. For a pure sample of Octan-2-yl 2-chloropropanoate, the experimentally determined percentages of carbon, hydrogen, chlorine, and oxygen should match the theoretical values calculated from its molecular formula, C₁₁H₂₁ClO₂. libretexts.orgexcedr.com

Theoretical Elemental Composition of Octan-2-yl 2-chloropropanoate (C₁₁H₂₁ClO₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 59.85 |

| Hydrogen (H) | 1.01 | 21 | 21.21 | 9.61 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 16.06 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 14.49 |

Computational Chemistry and Theoretical Studies of Octan 2 Yl 2 Chloropropanoate

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and associated properties. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of many-body systems like molecules. fiveable.mewikipedia.org DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. fiveable.me This approach is a powerful alternative to traditional wavefunction-based methods, as it simplifies the complexity of the many-electron wavefunction. acs.orgscispace.com

For Octan-2-yl 2-chloropropanoate, DFT calculations can be employed to predict a variety of properties. By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ), one can optimize the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, electrostatic potential maps, and atomic charges. These properties are crucial for predicting the molecule's reactivity. For instance, regions of negative electrostatic potential would indicate likely sites for electrophilic attack, while areas of positive potential would be susceptible to nucleophilic attack.

DFT is also instrumental in predicting reactivity indices such as electronegativity, hardness, and Fukui functions, which can provide a quantitative measure of local reactivity at different atomic sites within the molecule. acs.orgscispace.com

Illustrative DFT-Calculated Properties for Octan-2-yl 2-chloropropanoate (Note: The following data is hypothetical and serves as an example of typical DFT calculation outputs.)

| Property | Calculated Value | Significance for Reactivity |

| Dipole Moment | 2.5 D | Indicates overall molecular polarity, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C(carbonyl): +0.6e, Cl: -0.2e, O(ester): -0.4e | Highlights the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen and chlorine atoms. |

| Ground State Energy | -850.123 Hartrees | Provides a baseline for calculating reaction energies and activation barriers. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgpearson.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

In the context of Octan-2-yl 2-chloropropanoate, a HOMO-LUMO analysis performed using the outputs of a DFT calculation would reveal important aspects of its chemical behavior. The spatial distribution of the HOMO would likely be localized around the oxygen atoms of the ester group and the chlorine atom, indicating these are the primary sites for electron donation (nucleophilic centers). Conversely, the LUMO would be expected to have significant contributions from the carbonyl carbon and the carbon atom bonded to the chlorine, highlighting these as the principal sites for accepting electrons (electrophilic centers). This information is invaluable for predicting how the molecule will interact with various reagents. For example, a nucleophile would be predicted to attack the region of space defined by the LUMO.

Illustrative Frontier Orbital Data for Octan-2-yl 2-chloropropanoate (Note: The following data is hypothetical and for illustrative purposes.)

| Orbital | Energy (eV) | Primary Atomic Contributions | Implication for Reactivity |

| HOMO | -9.8 | Oxygen lone pairs, Chlorine lone pairs | Molecule can act as an electron donor in reactions with electrophiles. |

| LUMO | 1.5 | Carbonyl carbon (π), C-Cl (σ) | Molecule is susceptible to nucleophilic attack at the carbonyl carbon and the carbon bearing the chlorine. |

| HOMO-LUMO Gap | 11.3 | - | A large gap suggests relatively high kinetic stability. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. amanote.comacs.org

For Octan-2-yl 2-chloropropanoate, MD simulations can be used to explore its conformational landscape, especially the flexibility of the octyl chain and rotation around the ester bond. By simulating the molecule in a solvent, such as water or an organic solvent, one can study solvation effects and how the solvent structure around the molecule influences its conformation and reactivity. researchgate.netrug.nl These simulations can reveal preferred orientations of the molecule in solution and provide information on intermolecular interactions, such as hydrogen bonding with solvent molecules. This dynamic perspective is crucial for understanding reaction mechanisms in a realistic environment, as solvent interactions can significantly stabilize or destabilize reactants, intermediates, and transition states. researchgate.netrug.nl

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. wikipedia.orglongdom.org These models are built by finding a mathematical relationship between calculated molecular descriptors (which quantify aspects of a molecule's structure) and an experimentally measured response. ijnrd.org

While a specific QSAR study for Octan-2-yl 2-chloropropanoate is not available, one could be developed for a series of analogous 2-chloropropanoate esters to predict a property of interest, such as toxicity or biodegradability. researchgate.net The process would involve:

Data Set Compilation : Assembling a set of 2-chloropropanoate esters with varying alcohol moieties and their corresponding measured biological activity.

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development : Using statistical methods like multiple linear regression or machine learning algorithms, a model is created that best correlates a subset of the calculated descriptors with the observed activity. ijnrd.org

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

Such a QSAR model could then be used to predict the activity of new or untested 2-chloropropanoate esters, including Octan-2-yl 2-chloropropanoate, thereby guiding the design of compounds with desired properties and avoiding potentially harmful ones.

Computational Mechanistic Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov For Octan-2-yl 2-chloropropanoate, a key reaction of interest is its hydrolysis, which would yield 2-chloropropanoic acid and octan-2-ol. chemistrysteps.comlibretexts.org DFT calculations can be used to map out the potential energy surface for this reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. sciforum.net

The hydrolysis of an ester can proceed through different mechanisms depending on the reaction conditions (acidic or basic). youtube.comstudy.com For example, in a base-catalyzed hydrolysis, the mechanism would likely involve the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. Computational chemists can model this process by calculating the energy profile of the reaction pathway. The highest point on this profile corresponds to the transition state, the fleeting molecular configuration that represents the energy barrier to the reaction.

Transition State Analysis involves characterizing the geometry and energy of the transition state. nih.gov For the hydrolysis of Octan-2-yl 2-chloropropanoate, the transition state would likely be a tetrahedral intermediate where the carbonyl carbon is bonded to the incoming nucleophile and the original ester oxygen. Frequency calculations are a key part of this analysis; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-O bond). sciforum.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical estimate of the reaction rate. acs.org Such studies can distinguish between competing reaction pathways, for instance, an SN2 reaction at the carbon bearing the chlorine versus nucleophilic acyl substitution at the carbonyl carbon. acs.org

Illustrative Energy Profile for a Reaction Step (Note: The following data is hypothetical and represents a single step in a reaction mechanism.)

| Species | Relative Energy (kcal/mol) | Key Geometric Features |

| Reactants | 0.0 | Optimized ground state geometry. |

| Transition State | +15.2 | Elongated C-O ester bond; partially formed C-Nucleophile bond; one imaginary frequency. |

| Products | -5.8 | Broken C-O ester bond; fully formed C-Nucleophile bond. |

Environmental and Degradation Studies of Halogenated Esters

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For halogenated esters, the primary abiotic degradation pathways include hydrolysis and photolysis. The rates of these processes are influenced by environmental conditions such as pH, temperature, and the presence of sunlight.

Hydrolysis: The ester linkage in octan-2-yl 2-chloropropanoate is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the ester bond to form an alcohol (octan-2-ol) and a carboxylic acid (2-chloropropanoic acid). This reaction can be catalyzed by acids or bases. The general reaction is as follows:

Acid-catalyzed hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.

The presence of the chlorine atom on the propanoate moiety can influence the rate of hydrolysis due to its electron-withdrawing nature.

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Halogenated organic compounds can undergo photolytic degradation through the cleavage of the carbon-halogen bond. nih.gov The energy from UV radiation can be sufficient to break the C-Cl bond in the 2-chloropropanoate portion of the molecule, leading to the formation of radical species that can subsequently react with other molecules in the environment. The efficiency of photolysis is dependent on the light absorption properties of the molecule and the quantum yield of the degradation reaction.

Recent research has also explored the potential of materials like biochar to mediate the abiotic degradation of organohalogen contaminants through electron shuttling mechanisms. nih.gov

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. nih.gov This is a critical pathway for the removal of many xenobiotic compounds from the environment. nih.gov For halogenated esters, biodegradation typically involves enzymatic reactions that target the ester linkage and the carbon-halogen bond.

The microbial degradation of halogenated carboxylates, which would be a product of the initial hydrolysis of octan-2-yl 2-chloropropanoate, has been a subject of considerable study. Microorganisms have evolved specific enzymatic pathways to utilize these compounds as sources of carbon and energy. igi-global.com The initial step in the degradation of the 2-chloropropanoic acid portion of the molecule is typically the removal of the chlorine atom, a process known as dehalogenation.

Microbial communities in various environments, including soil and water, have demonstrated the capacity to degrade halogenated organic compounds. mdpi.com The pathways for degradation are influenced by the specific physical, chemical, and microbiological characteristics of the environment. nih.gov

The key enzymes involved in the initial stages of biodegradation of many halogenated compounds are dehalogenases. igi-global.com These enzymes catalyze the cleavage of carbon-halogen bonds, which is often the rate-limiting step in the degradation of these xenobiotics. mdpi.com The removal of the halogen atom generally reduces the toxicity of the compound and makes the resulting molecule more amenable to further metabolism by the microorganism. igi-global.com

There are several classes of dehalogenases, categorized based on their substrate specificity and reaction mechanism. igi-global.com For a compound like 2-chloropropanoic acid, a haloacid dehalogenase would be responsible for its degradation. These enzymes catalyze the hydrolytic removal of the halogen to produce a hydroxyalkanoic acid. mdpi.com For example, 2-chloropropanoic acid would be converted to 2-hydroxypropanoic acid (lactic acid).

The general mechanism for a hydrolytic dehalogenase involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of an ester intermediate with an amino acid residue (commonly aspartate) in the enzyme's active site. mdpi.com This intermediate is then hydrolyzed, releasing the hydroxylated product and regenerating the active enzyme.

| Enzyme Class | Substrate Example | Reaction Product |

| Haloalkane dehalogenase | 1,2-dichloroethane | 2-chloroethanol |

| Haloacid dehalogenase | 2-chloropropanoic acid | 2-hydroxypropanoic acid |

Studies on Xenobiotic Metabolism of Related Halogenated Organic Compounds

The metabolism of xenobiotics, or foreign compounds, is a fundamental process in toxicology and environmental science. mhmedical.com The metabolic fate of octan-2-yl 2-chloropropanoate can be inferred from studies on related halogenated organic compounds. The metabolism of xenobiotics is often described in two phases. mhmedical.com

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, such as hydroxyl (-OH) groups. For halogenated compounds, dehalogenation is a key Phase I reaction. mhmedical.com As discussed, this is often catalyzed by dehalogenase enzymes in microorganisms. Another significant family of enzymes involved in Phase I metabolism are cytochrome P450 monooxygenases, which can catalyze a variety of reactions including hydroxylation and dehalogenation. mhmedical.com

Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules, such as sugars or amino acids, to increase their water solubility and facilitate their excretion from the organism.

The study of xenobiotic metabolism has revealed a wide diversity of microbial enzymes and pathways for the degradation of compounds like halogenated aromatics and alkanes. nih.govnih.gov Microorganisms have demonstrated the ability to adapt and evolve metabolic pathways to degrade novel and persistent synthetic chemicals. nih.govnih.gov The genetic basis for these degradative capacities is often found on mobile genetic elements like plasmids, which can be transferred between different bacterial species, facilitating the spread of these capabilities within microbial communities. nih.govresearchgate.net

Emerging Research Applications of Octan 2 Yl 2 Chloropropanoate

Role as Synthetic Intermediates in Complex Molecule Synthesis

Octan-2-yl 2-chloropropanoate serves as a valuable synthetic intermediate in the construction of more complex organic molecules. The presence of the chlorine atom at the α-position to the carbonyl group makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to its utility as a building block in multi-step syntheses.

The general synthetic utility of 2-chloropropanoate esters is well-established in the production of agrochemicals, pharmaceuticals, and fragrances. For instance, derivatives of 2-chloropropionic acid are key precursors in the synthesis of aryloxyphenoxypropionic acid herbicides. In the context of Octan-2-yl 2-chloropropanoate, the chiral octan-2-yl moiety can be strategically employed to introduce chirality into the target molecule, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and biologically active compounds. The long alkyl chain can also impart specific physical properties, such as increased lipophilicity, which can be advantageous for applications like drug delivery or the formulation of agrochemicals.

The synthesis of 2-chloropropanoate esters themselves often involves the chlorination of the corresponding lactate (B86563) esters, for example, by using reagents like thionyl chloride. This transformation is a key step in preparing these versatile intermediates for further chemical elaboration. The choice of the octan-2-ol for the esterification step allows for the direct incorporation of the desired alkyl group.

Applications in Polymer Chemistry

The field of polymer chemistry has seen significant advancements through the development of controlled/"living" radical polymerization (CLRP) techniques. These methods allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. Octan-2-yl 2-chloropropanoate is particularly relevant in the context of Atom Transfer Radical Polymerization (ATRP), a robust and widely used CLRP method.

In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal complex (typically copper-based) as a catalyst. The initiator's structure is crucial as it determines the α-chain end of the resulting polymer. Octan-2-yl 2-chloropropanoate is an example of an α-haloester, a class of compounds that are effective initiators for the ATRP of a variety of monomers, including styrenes and (meth)acrylates.

The polymerization is initiated by the homolytic cleavage of the carbon-chlorine bond, mediated by the transition metal catalyst. This generates a radical that can then propagate by adding to monomer units. The control over the polymerization is achieved through a reversible deactivation of the growing polymer chain by the higher oxidation state metal complex.

The use of a functional initiator like Octan-2-yl 2-chloropropanoate allows for the direct incorporation of the octan-2-yl group at one end of the polymer chain. This "α-functionalization" is a powerful tool for creating telechelic polymers or polymers with specific end-group functionalities. The octan-2-yl group can be used to tailor the properties of the resulting polymer, for example, by influencing its solubility, thermal properties, or self-assembly behavior. Furthermore, the chiral nature of the initiator can be exploited in the synthesis of chiral polymers, which have applications in enantioselective separations and catalysis.

Below is a representative table illustrating the typical parameters and outcomes of ATRP using α-haloester initiators similar to Octan-2-yl 2-chloropropanoate.

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Molar Ratio [M]:[I]:[Cat]:[L] | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| Styrene | Ethyl 2-bromopropionate | CuBr/PMDETA | Bulk | 110 | 100:1:1:1 | 95 | 9,800 | 1.10 |

| Methyl Acrylate | Methyl 2-chloropropionate | CuCl/bpy | Toluene (B28343) | 90 | 200:1:1:2 | 88 | 18,500 | 1.15 |

| n-Butyl Acrylate | Ethyl 2-bromoisobutyrate | CuBr/Me6TREN | Anisole | 60 | 500:1:1:1 | 92 | 45,000 | 1.08 |

This table presents illustrative data from the literature for similar ATRP systems and does not represent experimental data for Octan-2-yl 2-chloropropanoate itself.

Development as Model Compounds for Mechanistic Organic Chemistry Investigations

The relatively simple yet functional structure of Octan-2-yl 2-chloropropanoate makes it a suitable model compound for studying the mechanisms of fundamental organic reactions. In particular, it can be used to investigate nucleophilic substitution reactions at a secondary carbon center adjacent to a carbonyl group.

Mechanistic studies could involve, for example, the solvolysis of Octan-2-yl 2-chloropropanoate in various solvent systems to probe the nature of the transition state and the potential for S_N_1 versus S_N_2 reaction pathways. The rate of solvolysis can be monitored under different conditions of solvent polarity and nucleophilicity to elucidate the factors that govern the reaction mechanism. The presence of the chiral center in the octan-2-yl group also allows for stereochemical studies to determine whether reactions proceed with inversion, retention, or racemization of configuration, providing deeper insight into the reaction pathway.

Furthermore, the electronic effect of the ester group on the reactivity of the C-Cl bond can be systematically studied and compared with other alkyl chlorides. Such fundamental studies are crucial for a deeper understanding of reaction mechanisms, which in turn enables the better design of synthetic routes and the prediction of reactivity for more complex molecules.

Potential in Materials Science Research and Modification of Organic Molecules

The unique combination of a reactive site and a long alkyl chain in Octan-2-yl 2-chloropropanoate opens up possibilities for its use in materials science and for the modification of other organic molecules. The octan-2-yl group can be used to impart hydrophobicity to surfaces or to modify the bulk properties of materials.

One potential application is in the surface modification of materials. For instance, the ester could be used to functionalize surfaces through reactions involving the chloro group, thereby anchoring the long alkyl chain to the surface. This could be used to create hydrophobic coatings on various substrates. The length and branching of the alkyl chain are known to be critical factors in controlling the hydrophobicity of a surface.

In the realm of polymer modification, Octan-2-yl 2-chloropropanoate can be used to introduce the octan-2-yl group onto existing polymers that have nucleophilic side chains. This post-polymerization modification is a powerful strategy for fine-tuning the properties of polymers. For example, attaching long alkyl chains to a hydrophilic polymer could render it amphiphilic, leading to interesting self-assembly behaviors in solution and the formation of micelles or other nanostructures. Such materials could find applications in areas like drug delivery, emulsification, and coatings.

Q & A

Q. What are the optimal synthetic routes for Octan-2-yl 2-chloropropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 2-chloropropanoic acid with octan-2-ol. Key parameters include:

- Catalysts : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated approaches (e.g., lipases) .

- Solvents : Non-polar solvents (e.g., toluene) to facilitate azeotropic removal of water.

- Temperature : 80–110°C for conventional acid catalysis; lower temperatures (30–50°C) for enzymatic methods .

- Purification : Distillation or column chromatography to isolate the ester.

Example Data :

| Method | Catalyst | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 75–85 | ≥95% |

| Enzymatic | Lipase B | 60–70 | ≥98% |

Q. How can researchers confirm the structural identity and purity of Octan-2-yl 2-chloropropanoate?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the ester carbonyl (~170 ppm in ¹³C NMR), chlorinated α-carbon (δ 4.0–4.5 ppm in ¹H NMR), and octan-2-yl chain (δ 0.8–1.5 ppm) .

- IR : C=O stretch (~1740 cm⁻¹), C-Cl stretch (~750 cm⁻¹).

- Chromatography : GC-MS or HPLC to assess purity (>95% recommended for research use) .

- Elemental Analysis : Match experimental C/H/Cl/O ratios to theoretical values (C₁₁H₂₁ClO₂) .

Advanced Research Questions

Q. What is the role of Octan-2-yl 2-chloropropanoate in enzymatic degradation pathways, and how does stereochemistry affect its reactivity?

- Methodological Answer : The compound may serve as a substrate for microbial degradation. For example, Burkholderia spp. express 2-haloacrylate reductase (EC 1.3.1.103), which reduces halogenated acrylates. Key considerations:

- Stereospecificity : The (S)-enantiomer of 2-chloropropanoate is preferentially metabolized, producing NADPH .

- Experimental Design :

- Enzyme Assays : Monitor NADPH oxidation at 340 nm under anaerobic conditions .

- Kinetic Studies : Determine Kₘ and Vₘₐₓ for enantiomeric substrates.

Example Data :

| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |

|---|---|---|

| (S)-2-Chloropropanoate | 0.15 | 12.3 |

| (R)-2-Chloropropanoate | 1.2 | 1.8 |

Q. How can computational modeling predict the reactivity of Octan-2-yl 2-chloropropanoate in catalytic systems?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) or density functional theory (DFT) to:

- Map Transition States : Identify energy barriers for reactions like hydrolysis or enzymatic cleavage.